molecular formula C18H22N2O5 B5083350 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

Cat. No. B5083350
M. Wt: 346.4 g/mol
InChI Key: JKCKXRJJJHZJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, also known as Etizolam, is a thienodiazepine drug that is used for the treatment of anxiety and panic disorders. It is a popular research chemical that is used in scientific studies to investigate its mechanism of action and potential therapeutic effects.

Mechanism of Action

1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid acts as an agonist at the benzodiazepine receptor, which enhances the activity of the inhibitory neurotransmitter GABA. This results in a decrease in neuronal excitability and a reduction in anxiety and panic symptoms.
Biochemical and Physiological Effects:
1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid in lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows for precise targeting of GABAergic neurotransmission. However, one limitation is its potential for abuse and dependence, which must be carefully monitored in research studies.

Future Directions

There are several future directions for research on 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a novel antidepressant. Further studies are also needed to investigate the long-term effects of 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid use and its potential for abuse and dependence.

Synthesis Methods

1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid can be synthesized by the reaction of 2-(2-chloroethyl)benzoic acid with 2-aminothiophenol in the presence of a base. The resulting product is then reacted with ethyl chloroformate to form 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid.

Scientific Research Applications

1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid is commonly used in scientific research to investigate its potential therapeutic effects on anxiety and panic disorders. It is also used to study its mechanism of action and biochemical and physiological effects.

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-25-14-5-3-13(4-6-14)20-16(21)11-15(17(20)22)19-9-7-12(8-10-19)18(23)24/h3-6,12,15H,2,7-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKXRJJJHZJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.